molecular formula C4H8ClN3O B1609643 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide CAS No. 53646-01-8

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

Cat. No. B1609643
Key on ui cas rn: 53646-01-8
M. Wt: 149.58 g/mol
InChI Key: RJVJMYIGSGZOGT-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559333

Procedure details

Add 1.0 gm chloroacetone and a solution of 0.84 gm NaHCO3 in 10 ml water to a solution of 1.1 gm semicarbazide hydrochloride in 25 ml THF and stir overnight. Two layers form. Separate the top layer and concentrate to obtain an off-white solid, 2-semicarbazono-1-chloropropane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=O)[CH3:4].C([O-])(O)=O.[Na+].Cl.[NH2:12][NH:13][C:14]([NH2:16])=[O:15]>O.C1COCC1>[N:12](=[C:3]([CH3:4])[CH2:2][Cl:1])[NH:13][C:14]([NH2:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC(C)=O
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two layers form
CUSTOM
Type
CUSTOM
Details
Separate the top layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
N(NC(=O)N)=C(CCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04559333

Procedure details

Add 1.0 gm chloroacetone and a solution of 0.84 gm NaHCO3 in 10 ml water to a solution of 1.1 gm semicarbazide hydrochloride in 25 ml THF and stir overnight. Two layers form. Separate the top layer and concentrate to obtain an off-white solid, 2-semicarbazono-1-chloropropane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=O)[CH3:4].C([O-])(O)=O.[Na+].Cl.[NH2:12][NH:13][C:14]([NH2:16])=[O:15]>O.C1COCC1>[N:12](=[C:3]([CH3:4])[CH2:2][Cl:1])[NH:13][C:14]([NH2:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC(C)=O
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two layers form
CUSTOM
Type
CUSTOM
Details
Separate the top layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
N(NC(=O)N)=C(CCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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